1-Oxaspiro[3.4]octan-3-one 1-Oxaspiro[3.4]octan-3-one
Brand Name: Vulcanchem
CAS No.: 1823935-01-8
VCID: VC5774029
InChI: InChI=1S/C7H10O2/c8-6-5-9-7(6)3-1-2-4-7/h1-5H2
SMILES: C1CCC2(C1)C(=O)CO2
Molecular Formula: C7H10O2
Molecular Weight: 126.155

1-Oxaspiro[3.4]octan-3-one

CAS No.: 1823935-01-8

Cat. No.: VC5774029

Molecular Formula: C7H10O2

Molecular Weight: 126.155

* For research use only. Not for human or veterinary use.

1-Oxaspiro[3.4]octan-3-one - 1823935-01-8

Specification

CAS No. 1823935-01-8
Molecular Formula C7H10O2
Molecular Weight 126.155
IUPAC Name 1-oxaspiro[3.4]octan-3-one
Standard InChI InChI=1S/C7H10O2/c8-6-5-9-7(6)3-1-2-4-7/h1-5H2
Standard InChI Key VVCREGISBSCWOM-UHFFFAOYSA-N
SMILES C1CCC2(C1)C(=O)CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Oxaspiro[3.4]octan-3-one features a spirocyclic framework where a cyclopropane ring (three-membered carbon ring) is fused to a five-membered oxolane (tetrahydrofuran) ring via a single spiro carbon atom. The ketone group at position 3 of the oxolane ring introduces polarity and reactivity, influencing its interactions with biological targets . The IUPAC name, 1-oxaspiro[3.4]octan-3-one, reflects this arrangement, with the "spiro" descriptor indicating the shared carbon atom between the two rings .

Physicochemical Characteristics

Despite its well-defined structure, key physicochemical data such as solubility, melting point, and boiling point remain unreported in publicly available literature . The compound’s molecular weight (126.15 g/mol) and formula (C7H10O2\text{C}_7\text{H}_{10}\text{O}_2) suggest moderate hydrophobicity, likely necessitating organic solvents for experimental handling. Its spectral signatures, including IR and NMR data, have yet to be comprehensively documented, presenting an area for future research.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 1-Oxaspiro[3.4]octan-3-one typically begins with anhydrous tetrahydrofuran (THF) and 2,3-dihydrofuran as precursors. Under inert atmospheric conditions and controlled temperatures, these substrates undergo cyclization reactions facilitated by Lewis acids or transition metal catalysts. A critical step involves the formation of the spirocyclic core through intramolecular nucleophilic attack, followed by oxidation to introduce the ketone functionality.

Advanced Catalytic Methods

Recent advancements in spirocyclic synthesis, as evidenced by analogous compounds, highlight the role of metal-catalyzed oxidative cyclization. For instance, copper(I) perchlorate and bis(acetoxy)iodobenzene (PhI(OAc)2_2) have been employed to synthesize structurally related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, achieving yields exceeding 70% . Such methods could be adapted for 1-Oxaspiro[3.4]octan-3-one by optimizing catalyst selection and reaction conditions (Table 1).

Table 1: Comparative Analysis of Catalysts for Spirocyclic Compound Synthesis

CatalystReaction Yield (%)Key AdvantageReference
Cu[(CH3_3CN)4_4ClO4_4]72Cost-effectiveness
Rh2_2(OAc)4_475High efficiency
Mn(OAc)2_20Inactive for target reaction

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Reactions

The ketone group at position 3 renders 1-Oxaspiro[3.4]octan-3-one susceptible to nucleophilic additions. For example, Grignard reagents or hydride donors can reduce the ketone to a secondary alcohol, modifying the compound’s polarity and potential bioactivity. Conversely, the cyclopropane ring’s strain energy allows for ring-opening reactions under acidic or thermal conditions, yielding linear diols or esters.

Oxidation and Reduction Pathways

Controlled oxidation of the oxolane ring’s ether linkage can generate lactones or carboxylic acid derivatives, expanding the compound’s utility in polymer chemistry. Reduction of the ketone using sodium borohydride (NaBH4\text{NaBH}_4) produces 1-Oxaspiro[3.4]octan-3-ol, a potential intermediate for pharmaceutical applications.

Research Applications and Biological Activity

Material Science Applications

The compound’s rigid spirocyclic framework makes it a candidate for designing high-performance polymers with enhanced thermal stability. Incorporation into polyesters or polyamides could impart resistance to degradation, though experimental validation is pending.

Mechanism of Action in Biological Systems

The spirocyclic structure of 1-Oxaspiro[3.4]octan-3-one enables selective interactions with enzymatic active sites or receptor pockets. Molecular docking studies on analogous compounds reveal binding affinities for cytochrome P450 enzymes and G-protein-coupled receptors (GPCRs), implicating potential roles in metabolic regulation or signal transduction . The ketone moiety may participate in hydrogen bonding or covalent interactions with target proteins, modulating their activity.

Comparison with Analogous Spirocyclic Compounds

Table 2: Structural and Functional Comparison of Spirocyclic Derivatives

CompoundCore StructureKey Functional GroupUnique PropertyReference
1-Oxaspiro[3.4]octan-3-oneCyclopropane + oxolaneKetoneHigh ring strain
2-Azaspiro[3.4]octaneCyclopropane + azetidineAmineBasic nitrogen center
1-Oxaspiro[2.5]octan-4-oneCyclopropane + oxolaneKetoneSmaller oxolane ring

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